N-(4-iodophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-iodophenyl)-2-nitrobenzenesulfonamide, also known as INB, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. INB is a sulfonamide derivative that has been shown to selectively bind to the chloride ion channel, making it an attractive candidate for studying the role of chloride channels in various physiological processes.
Scientific Research Applications
Versatile Tool for Secondary Amine Synthesis
N-(4-iodophenyl)-2-nitrobenzenesulfonamide and related compounds are used in the preparation of secondary amines. For instance, 2- and 4-nitrobenzenesulfonamides, easily derived from primary amines, can undergo alkylation to yield N-alkylated sulfonamides. These can be converted into secondary amines through deprotection via Meisenheimer complexes, highlighting their role in versatile amine synthesis (Fukuyama et al., 1995).
Characterization and Computational Studies
A compound similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized using SCXRD studies and other spectroscopic tools. This study provides insights into the structure, electronic properties, and interaction potential of such compounds, aiding in the understanding of their chemical behavior (Murthy et al., 2018).
Electrochemical Applications
Nitrobenzenesulfonamides, including those similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, have been studied in electrochemical contexts. For instance, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide was reported. This study contributes to the understanding of electrochemical reduction processes and the potential applications of these compounds in electrochemistry (Zanoni & Stradiotto, 1991).
properties
IUPAC Name |
N-(4-iodophenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAPIPKJZHGVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-nitrobenzenesulfonamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.